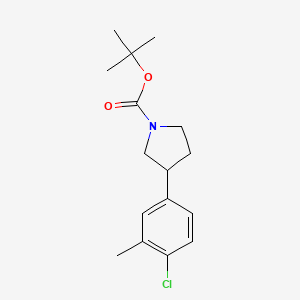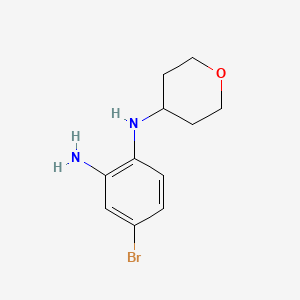
1-Methyl-4-methylenecyclohexanecarboxylic acid
Übersicht
Beschreibung
1-Methyl-4-methylenecyclohexanecarboxylic acid is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexanecarboxylic acid, characterized by the presence of a methyl group and a methylene group attached to the cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-4-methylenecyclohexanecarboxylic acid can be synthesized through several synthetic routes. One common method involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, followed by further functionalization to introduce the methyl and methylene groups . The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-methylenecyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-methylenecyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Studied for its potential therapeutic properties, such as anticonvulsant activity.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-methylenecyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause maturation of murine neuroblastoma cells in vitro, indicating its potential role in modulating cellular differentiation and growth . The exact molecular targets and pathways involved may include interactions with enzymes and receptors related to cellular metabolism and signaling.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-methylenecyclohexanecarboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with a similar cyclohexane ring but lacking the methylene group.
Cyclohexanecarboxylic acid: The parent compound without the methyl and methylene substitutions.
4-Methyl-1-cyclohexanecarboxylic acid: Another derivative with a different substitution pattern on the cyclohexane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-methyl-4-methylidenecyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-7-3-5-9(2,6-4-7)8(10)11/h1,3-6H2,2H3,(H,10,11) |
InChI-Schlüssel |
CYTBDDHRZFBCLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=C)CC1)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-2-(prop-2-yn-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B8522746.png)






![1-(4-Fluorobenzyl)-N-hydroxy-3-[(2-methoxyethoxy)methyl]-N-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxamide](/img/structure/B8522811.png)




![ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8522841.png)
![1-[5-(Benzyloxy)pyridin-2-yl]-4-(methanesulfonyl)piperazine](/img/structure/B8522843.png)
